Tinofedrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

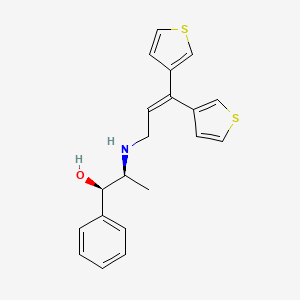

Tinofedrine: is a dithienylamine derivative known for its ability to improve cerebral and peripheral blood flow . It has a molecular formula of C20H21NOS2 and a molecular weight of 355.51 g/mol . This compound has been studied for its potential cardiovascular effects, including increasing cardiac output by positive inotropic and chronotropic stimulation of the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tinofedrine can be synthesized through various chemical reactions involving dithienylamine derivatives. One common method involves the reaction of 3,3-di(thiophen-3-yl)prop-2-en-1-amine with benzyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Tinofedrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted dithienylamine derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dithienylamine derivatives.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.

Medicine: Explored for its cardiovascular effects, particularly in improving cerebral and peripheral blood flow.

Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Tinofedrine exerts its effects primarily through its action on the cardiovascular system. It increases cardiac output by stimulating the heart’s inotropic and chronotropic responses. This is achieved through the activation of specific receptors and signaling pathways that enhance heart muscle contraction and heart rate . Additionally, this compound improves blood flow by dilating blood vessels, which reduces vascular resistance and increases blood flow to the brain and peripheral tissues .

Comparison with Similar Compounds

Norephedrine: A stimulant that also affects cardiovascular function but has a different mechanism of action.

Ephedrine: Another cardiovascular stimulant with similar effects but different chemical structure.

Phenylephrine: A vasoconstrictor used in decongestants, with a different mode of action compared to tinofedrine.

Uniqueness of this compound: this compound is unique due to its dual action on both cerebral and peripheral blood flow. Unlike other similar compounds, it has a balanced effect on increasing cardiac output and improving blood flow without significantly increasing heart rate . This makes it a promising candidate for treating conditions that require enhanced blood flow without excessive cardiovascular stimulation.

Biological Activity

Tinofedrine is a sympathomimetic amine that has garnered attention for its potential therapeutic applications, particularly in respiratory conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a direct and indirect sympathomimetic agent . It acts on adrenergic receptors, specifically:

- Alpha-adrenergic receptors : Activation leads to vasoconstriction and increased blood pressure.

- Beta-adrenergic receptors : Stimulation results in bronchodilation and increased heart rate.

The compound enhances the release of norepinephrine and inhibits its reuptake, leading to prolonged sympathetic stimulation. This dual mechanism is crucial for its efficacy in treating conditions like asthma and nasal congestion .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bronchodilation : Effective in relaxing bronchial smooth muscles, thereby improving airflow in patients with obstructive airway diseases.

- Vasoconstriction : Useful in reducing nasal congestion by constricting blood vessels in the nasal mucosa.

- Increased Heart Rate : Can lead to tachycardia as a side effect due to beta-1 adrenergic receptor activation.

Case Studies and Clinical Findings

Several studies have reported on the efficacy and safety of this compound in clinical settings. Below is a summary of notable findings:

Research Findings

Research has delved into the molecular interactions of this compound. A study utilizing molecular docking techniques indicated that this compound exhibits strong binding affinity to adrenergic receptors, which correlates with its biological activity. The binding energies were comparable to other sympathomimetics, suggesting a robust mechanism of action .

Additionally, investigations into the safety profile of this compound have raised concerns regarding its cardiovascular effects. While many patients tolerate the drug well, some have experienced elevated heart rates and blood pressure, necessitating careful monitoring during treatment .

Properties

CAS No. |

66788-41-8 |

|---|---|

Molecular Formula |

C20H21NOS2 |

Molecular Weight |

355.5 g/mol |

IUPAC Name |

(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1 |

InChI Key |

JQSHEDRVRBSFCZ-YWZLYKJASA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Key on ui other cas no. |

66788-41-8 |

Synonyms |

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.